What are the basic properties of 4-(Cyanomethyl)-3-fluorobenzonitrile?
What are the basic properties of 4-(Cyanomethyl)-3-fluorobenzonitrile?
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cyanomethyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising a benzonitrile core, a reactive cyanomethyl substituent, and a strategically placed fluorine atom—offers a confluence of properties that are highly desirable in the synthesis of complex molecular targets. The presence of the fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and improve the binding affinity of derivative compounds to biological targets.[1][2] This guide provides a comprehensive overview of the fundamental properties, a plausible synthetic route, predicted spectral data, and the anticipated reactivity of 4-(Cyanomethyl)-3-fluorobenzonitrile, offering a critical resource for its application in research and development.
Molecular and Physicochemical Profile
Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 4-(Cyanomethyl)-3-fluorobenzonitrile | N/A |
| CAS Number | 1000516-58-4 | [3] |
| Molecular Formula | C₉H₅FN₂ | [4][5] |
| Molecular Weight | 160.15 g/mol | [3] |
| Physical Form | Solid | [3] |
| Predicted XlogP | 1.4 | [4][5] |
Predicted Physicochemical Properties
Due to the absence of experimental data, the following properties are estimated based on the behavior of structurally similar compounds, such as substituted benzonitriles and benzyl cyanides.
-
Melting Point: Expected to be a solid with a melting point likely in the range of 80-120 °C. For comparison, the related compound 4-(cyanomethyl)benzonitrile has a melting point of 100 °C.
-
Boiling Point: A high boiling point is anticipated due to its aromatic nature and polar functional groups.
-
Solubility: Likely to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[6] Its solubility in water is expected to be low.
Synthesis and Elucidation
While a specific published protocol for the synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile is not available, a highly plausible and efficient two-step synthetic pathway can be proposed starting from commercially available 3-fluoro-4-methylbenzonitrile. This approach leverages well-established reactions in organic synthesis.
Proposed Synthetic Pathway
The synthesis involves two key transformations:
-
Radical Bromination: The methyl group of 3-fluoro-4-methylbenzonitrile is converted to a bromomethyl group.
-
Nucleophilic Cyanation: The resulting benzyl bromide derivative undergoes nucleophilic substitution with a cyanide salt to introduce the cyanomethyl group.
Caption: Proposed two-step synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile
This procedure is adapted from a patented method for the synthesis of this key intermediate.[7]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloroethane.
-
Initiation: Add N-bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(bromomethyl)-3-fluorobenzonitrile as a solid.
Step 2: Synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile
This step employs a standard nucleophilic substitution reaction.[8][9]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1 equivalent) in a polar aprotic solvent like DMSO or DMF.
-
Nucleophilic Addition: Add sodium cyanide or potassium cyanide (1.0-1.2 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.[6]
-
Reaction: Heat the mixture (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude 4-(cyanomethyl)-3-fluorobenzonitrile can be purified by column chromatography or recrystallization.
Predicted Spectral Data for Structural Elucidation
The following spectral data are predicted based on the structure of 4-(Cyanomethyl)-3-fluorobenzonitrile and typical values for similar functional groups.
2.3.1. 1H NMR Spectroscopy
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Aromatic Protons (3H): Expect complex multiplets in the aromatic region (δ 7.5-8.0 ppm). The fluorine atom will introduce 19F-1H couplings, further splitting the signals.
-
Methylene Protons (-CH₂CN, 2H): A singlet is expected for the methylene protons, likely in the region of δ 4.0-4.5 ppm.
2.3.2. 13C NMR Spectroscopy
-
Aromatic Carbons (6C): Signals will appear in the range of δ 110-165 ppm. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant.
-
Nitrile Carbons (2C): Two signals for the nitrile carbons are expected in the region of δ 115-125 ppm.[10]
-
Methylene Carbon (1C): A signal for the methylene carbon is anticipated around δ 20-30 ppm.
2.3.3. 19F NMR Spectroscopy
-
A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.[11]
2.3.4. Infrared (IR) Spectroscopy
-
C≡N Stretch: Two distinct, sharp absorption bands are expected in the region of 2220-2260 cm⁻¹ corresponding to the aromatic and aliphatic nitrile groups.[12]
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.
-
C-F Stretch: A strong absorption band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.
2.3.5. Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of 160.15.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the cyanomethyl group or cleavage of the nitrile functionalities.[13]
Reactivity and Applications
The chemical reactivity of 4-(Cyanomethyl)-3-fluorobenzonitrile is dictated by its three key functional groups: the aromatic nitrile, the aliphatic nitrile, and the fluoro-substituted benzene ring.
Reactivity Profile
Caption: Key reactive sites and potential transformations of the title compound.
-
Nitrile Groups: Both the aromatic and aliphatic nitrile groups can undergo hydrolysis to carboxylic acids or reduction to primary amines.[2] These transformations provide pathways to a diverse range of derivatives.
-
Aromatic Ring: The fluorine atom, activated by the electron-withdrawing nitrile groups, is susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles.[14]
-
Cyanomethyl Group: The methylene protons are acidic and can be deprotonated with a suitable base, allowing for α-alkylation or condensation reactions.[15]
Applications in Drug Discovery and Materials Science
Fluorinated benzonitriles are established as important pharmacophores and intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine can enhance metabolic stability and binding affinity.[16][17][18] While specific examples for 4-(Cyanomethyl)-3-fluorobenzonitrile are not yet widely reported, its structural motifs are found in various biologically active molecules. It is a prime candidate for use in the synthesis of:
-
Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors used in oncology.[19]
-
Enzyme Inhibitors: The nitrile group can act as a key interacting group in the active site of various enzymes.
-
Novel Heterocycles: The multiple reactive sites allow for its use in the construction of complex heterocyclic systems.
In materials science, the polarity and electronic properties imparted by the nitrile and fluorine groups make it a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.
Safety and Handling
4-(Cyanomethyl)-3-fluorobenzonitrile is classified as harmful and an irritant.[20][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20][6]
-
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]
Conclusion
4-(Cyanomethyl)-3-fluorobenzonitrile is a promising and versatile building block for organic synthesis. While detailed experimental data is currently limited, its structural features suggest a rich and varied reactivity profile that can be exploited for the synthesis of a wide array of complex molecules. Its potential applications in drug discovery and materials science are significant, and this guide provides a foundational understanding for researchers looking to explore its utility in their work. As research progresses, a more detailed experimental characterization of this compound is anticipated, which will further unlock its potential in various scientific disciplines.
References
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
-
The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-(cyanomethyl)-3-fluorobenzonitrile (C9H5FN2). PubChemLite. [Link]
-
Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Pearson. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Omega, 2024. [Link]
-
Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry, 2022. [Link]
-
α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol;... ResearchGate. [Link]
-
Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange. [Link]
-
Representative methods for the synthesis of α‐arylacetonitriles. ResearchGate. [Link]
-
4-(cyanomethyl)benzonitrile. Stenutz. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 2023. [Link]
-
Cyanomethylation Reaction. Encyclopedia.pub. [Link]
- Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.
-
Patents & Products. Garg Lab - UCLA. [Link]
-
Fluoronitrobenzene Series. Sparrow Chemical. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
predicting likely fragments in a mass spectrum. YouTube. [Link]
-
4-(cyanomethyl)-3-fluorobenzonitrile (C9H5FN2). PubChem. [Link]
-
Fluorine in medicinal chemistry. Chemical Society Reviews, 2007. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 2014. [Link]
- Compounds and compositions as protein kinase inhibitors. US9314464B2.
-
(PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Complete PDF version of U.S. Utility Patent 7,825,089. [Link]
-
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 2025. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
- Process for preparing shaped metal-organic framework m
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
CFM-ID. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]
-
Interpretation of mass spectra. [Link]
-
4-(Cyanomethyl)-3-fluorobenzonitrile. MilliporeSigma. [Link]
-
Predicted fragmentation pattern for compound 12. ResearchGate. [Link]
-
IR Absorption Frequencies. Northern Illinois University. [Link]
-
Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 2021. [Link]
-
Benzonitrile, 4-fluoro-. NIST WebBook. [Link]
-
4-Methoxy-3-(trifluoromethyl)benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 2020. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 5. PubChemLite - 4-(cyanomethyl)-3-fluorobenzonitrile (C9H5FN2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-azaindazole compounds and methods of use - Patent US-2014005168-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 4-FLUORO-3-NITROBENZONITRILE | 1009-35-4 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 20. 4-(Cyanomethyl)-3-fluorobenzonitrile | 1000516-58-4 [sigmaaldrich.com]
